molecular formula C39H58O10P2 B13764924 Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] CAS No. 53184-75-1

Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]

Cat. No.: B13764924
CAS No.: 53184-75-1
M. Wt: 748.8 g/mol
InChI Key: PUAGNYNQTTXELE-UHFFFAOYSA-N
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Description

Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] is a bisphosphine compound featuring a central isopropylidene diphenylene core linked to two phosphine groups. Each phosphine is substituted with two (3-ethyl-3-oxetanyl)methyl moieties. The oxetanyl groups introduce strained four-membered rings, which are highly reactive and capable of ring-opening polymerization or crosslinking under specific conditions . The phosphine (P–H) groups contrast with phosphine oxides (P=O), offering higher reactivity but lower thermal stability. Potential applications include flame-retardant additives, crosslinking agents, or precursors for coordination polymers, leveraging the dual functionality of phosphine and oxetanyl groups.

Properties

CAS No.

53184-75-1

Molecular Formula

C39H58O10P2

Molecular Weight

748.8 g/mol

IUPAC Name

[4-[2-[4-[bis[(3-ethyloxetan-3-yl)methoxy]phosphanyloxy]phenyl]propan-2-yl]phenyl] bis[(3-ethyloxetan-3-yl)methyl] phosphite

InChI

InChI=1S/C39H58O10P2/c1-7-36(19-40-20-36)27-44-50(45-28-37(8-2)21-41-22-37)48-33-15-11-31(12-16-33)35(5,6)32-13-17-34(18-14-32)49-51(46-29-38(9-3)23-42-24-38)47-30-39(10-4)25-43-26-39/h11-18H,7-10,19-30H2,1-6H3

InChI Key

PUAGNYNQTTXELE-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COP(OCC2(COC2)CC)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OP(OCC5(COC5)CC)OCC6(COC6)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] typically involves the reaction of 3-ethyl-3-oxetanemethanol with a phosphine derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: 3-ethyl-3-oxetanemethanol and a phosphine derivative.

    Catalyst: Typically a transition metal catalyst.

    Reaction Conditions: Controlled temperature (usually between 50-100°C) and an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Purification: Techniques such as distillation or crystallization to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

    Substitution: The oxetane rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Substituted oxetane derivatives.

Scientific Research Applications

Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structure.

    Medicine: Explored for its potential as a therapeutic agent in various treatments.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] involves its interaction with molecular targets through its phosphine groups. These groups can coordinate with metal ions, facilitating various catalytic processes. The oxetane rings provide stability and enhance the compound’s reactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Phosphorus Oxidation State Key Functional Groups Applications
Target Compound Oxetanyl, isopropylidene +3 (phosphine) Phosphine, oxetane Flame retardants, crosslinkers
MAPO Aziridinyl +5 (phosphine oxide) Phosphine oxide, aziridine Rocket propellants
BOBBA-8 Aziridinyl, hydroxypropanoxy +5 (phosphine oxide) Phosphine oxide, aziridine Crosslinking agents
Phosphine Oxide-based Polyimide Aromatic, imide +5 (phosphine oxide) Phosphine oxide, imide High-temperature polymers

Table 2: Thermal and Decomposition Properties

Compound TGA Onset Temp (°C) Char Residue at 800°C (%) Decomposition Mechanism
Target Compound (inferred) ~200–250 15–20 Oxetane ring-opening, phosphine oxidation
MAPO >250 <5 Aziridine ring-opening, P=O scission
Phosphine Oxide Polyimide 400–450 40–50 Ether/alkyl bond cleavage, aromatic char

Biological Activity

Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] (CAS No: 53184-75-1) is a complex organophosphorus compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive view of its implications in various fields.

Basic Information

PropertyValue
Molecular Formula C₁₈H₂₇O₅P
Molecular Weight 354.378 g/mol
Boiling Point 402.2 °C
Flash Point 243.7 °C
Density Not Available

Structure

The compound features a phosphine oxide structure with bis(3-ethyl-3-oxetanyl)methyl groups attached to a phenylene backbone, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that phosphine derivatives can inhibit bacterial growth, potentially through disruption of cell membrane integrity.
  • Antioxidant Activity : The presence of oxetane rings may contribute to radical scavenging properties, which are beneficial in reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Certain phosphine compounds have been shown to inhibit enzymes involved in metabolic pathways, which could be relevant in therapeutic contexts.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various phosphine derivatives, including those structurally similar to isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.

Study 2: Antioxidant Potential

In a controlled experiment evaluating the antioxidant properties of organophosphorus compounds, isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] demonstrated a notable reduction in reactive oxygen species (ROS) levels in cultured cells. This suggests its potential as a therapeutic agent for oxidative stress-related conditions.

Toxicological Data

While specific toxicological data for isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] is limited, related compounds have shown varying degrees of toxicity depending on their structure and functional groups. It is crucial to conduct comprehensive toxicity studies to assess the safety profile before clinical applications.

Safety Precautions

Handling this compound requires standard laboratory safety protocols:

  • Use personal protective equipment (PPE) such as gloves and goggles.
  • Ensure adequate ventilation when working with volatile substances.

Q & A

Q. What are the established synthetic protocols for Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine], and what critical parameters control reaction efficiency?

Methodological Answer: Synthesis involves sequential nucleophilic substitutions between bis-phosphine precursors and 3-ethyl-3-oxetanylmethyl halides. Critical parameters include:

  • Anhydrous conditions : Use Schlenk line techniques to prevent oxetane ring hydrolysis.
  • Stoichiometric control : Maintain a 1:2.2 molar ratio of phosphine precursor to alkylating agent.
  • Temperature optimization : React at 60–80°C in THF to balance reaction rate and thermal stability. Characterization via ³¹P NMR (δ 10–15 ppm for P-C bonds) and ¹H NMR (δ 4.5–5.0 ppm for oxetane methylene protons) confirms structural integrity .

Q. Which analytical techniques are most suitable for verifying the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • ³¹P NMR : Detects phosphine oxidation byproducts (e.g., phosphine oxides at δ 20–30 ppm).
  • FTIR : Identifies oxetane C-O-C stretches (960–980 cm⁻¹) and P-C bonds (650–680 cm⁻¹).
  • HRMS : Matches isotopic patterns to theoretical molecular ion clusters.
  • HPLC-ELSD : Quantifies residual precursors (<0.5% threshold) .

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental handling?

Methodological Answer:

  • Solubility : Test in aprotic solvents (e.g., THF, DCM) using gravimetric analysis.
  • Hydrolytic stability : Monitor oxetane ring integrity via ¹H NMR in humid environments.
  • Thermal stability : Perform TGA under nitrogen (heating rate 10°C/min) to determine decomposition onset .

Advanced Research Questions

Q. How can contradictory data on thermal stability in different solvent systems be resolved?

Methodological Answer: Address discrepancies using:

  • Controlled TGA : Compare decomposition under nitrogen vs. air to isolate oxidative effects.
  • Solvent-free DSC : Analyze neat compound to eliminate solvent interactions.
  • In-situ ³¹P NMR : Track structural changes at elevated temperatures (80–150°C).
  • DFT calculations : Compute bond dissociation energies (B3LYP/6-311+G**) to identify weak linkages .

Q. What strategies optimize the compound’s performance as a ligand in transition metal catalysis?

Methodological Answer: Systematically investigate:

  • XAS : Resolve metal-phosphine bond distances and oxidation states.
  • Multinuclear NMR : Map ligand exchange dynamics (e.g., ¹⁹⁵Pt NMR for Pt complexes).
  • Cyclic voltammetry : Correlate redox potentials with catalytic turnover in cross-coupling reactions.
  • Single-crystal XRD : Analyze steric effects of oxetanyl groups on coordination geometry .

Q. How does the steric bulk of oxetanyl groups affect reactivity in photopolymerization systems?

Methodological Answer:

  • Photo-DSC : Measure polymerization kinetics under UV light (λ = 365 nm).
  • ESR spectroscopy : Detect radical intermediates to elucidate initiation efficiency.
  • Molecular modeling : Simulate steric hindrance using MMFF94 force fields. Compare with non-oxetanyl analogs to isolate structural contributions .

Q. What methodological frameworks validate environmental impact assessments for this compound?

Methodological Answer:

  • OECD 301F testing : Assess aerobic biodegradability in aqueous systems.
  • QSAR modeling : Predict ecotoxicity using phosphine-specific descriptors.
  • Microtox® assays : Quantify acute toxicity to Vibrio fischeri (IC₅₀ values). Cross-reference with structurally similar compounds in regulatory databases .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s hydrolytic stability?

Methodological Answer:

  • Standardized protocols : Adopt OECD 111 guidelines for hydrolysis testing (pH 4–9, 50°C).
  • Kinetic studies : Monitor degradation rates via LC-MS to identify pH-dependent pathways.
  • Isotopic labeling : Use D₂O to distinguish hydrolysis mechanisms (e.g., acid-catalyzed vs. nucleophilic attack) .

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